molecular formula C12H15N3O4 B8563702 N-methyl-3-morpholino-5-nitrobenzamide

N-methyl-3-morpholino-5-nitrobenzamide

Cat. No. B8563702
M. Wt: 265.26 g/mol
InChI Key: CZIPHKSOVHPBLI-UHFFFAOYSA-N
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Description

N-methyl-3-morpholino-5-nitrobenzamide is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-3-morpholino-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-morpholino-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-methyl-3-morpholino-5-nitrobenzamide

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-methyl-3-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C12H15N3O4/c1-13-12(16)9-6-10(8-11(7-9)15(17)18)14-2-4-19-5-3-14/h6-8H,2-5H2,1H3,(H,13,16)

InChI Key

CZIPHKSOVHPBLI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 3-(4-morpholinyl)-5-nitro-benzoic acid, methyl ester (Example 86c; 0.53 g, 2 mmol) in toluene (5 mL) under an argon atmosphere, is treated with a mixture of methylamine hydrochloride (0.27 g, 4 mmol), trimethylaluminium (2 mL of a 2 M solution in toluene, 4 mmol) in toluene (5 mL) and heated at 60° C. for 18 h. The cooled mixture is then treated with hydrochloric acid (10 mL of 2 M), stirred for 5 min and then treated with aqueous sodium hydroxide (5 mL of 4 M). The mixture is then treated with water (100 mL) and extracted with ethyl acetate (3×100 mL). The combined extacts are washed with brine (2×50 mL), dried (MgSO4) and the solvent is evaporated off under reduced pressure to give the crude product which is purified by recrystallisation from ethyl acetate to afford the title compound as yellow crystalline solid, m.p. 204–207° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Prepared according to Procedure U using 3-morpholino-5-nitrobenzoic acid (0.8 g, 3.17 mmol), EDC (1.22 g, 6.34 mmol), DMAP (0.78 g, 6.34 mmol), 2.0M methanamine in THF (2.4 mL, 4.76 mmol), and DCM (12 mL). Purification by column chromatography (silica; 0-75% EtOAc in hexanes) afforded N-methyl-3-morpholino-5-nitrobenzamide as a yellow amorphous solid. Mass Spectrum (ESI) m/e=266.2 (M+1).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.78 g
Type
catalyst
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A stirred solution of 3-(4-morpholinyl)-5-nitro-benzoic acid, methyl ester (Example 86c; 0.53 g, 2 mmol) in toluene (5 mL) under an argon atmosphere, is treated with a mixture of methylamine hydrochloride (0.27 g, 4 mmol), triethylaluminium (2 mL of a 2 M solution in toluene, 4 mmol) in toluene (5 mL) and heated at 60° C. for 18 h. The cooled mixture is then treated with hydrochloric acid (10 mL of 2 M), stirred for 5 min and then treated with aqueous sodium hydroxide (5 mL of 4 M). The mixture is then treated with water (100 mL) and extracted with ethyl acetate (3×100 mL). The combined extracts are washed with brine (2×50 mL), dried (MgSO4) and the solvent is evaporated off under reduced pressure to give the crude product which is purified by recrystallisation from ethyl acetate to afford the title compound as yellow crystalline solid, m.p. 204-207° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

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